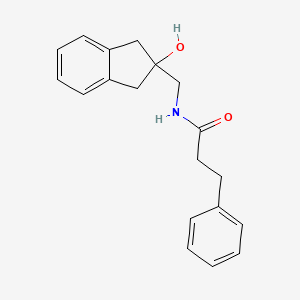

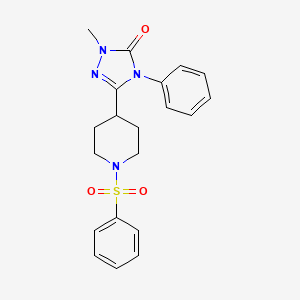

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-phenylpropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Unfortunately, I couldn’t find a specific description for this compound. It’s possible that it’s a novel compound or not widely used in the scientific community.

Synthesis Analysis

I was unable to find specific information on the synthesis of this compound. The synthesis would likely depend on the specific structure of the compound and the functional groups present.Molecular Structure Analysis

I couldn’t find specific information on the molecular structure of this compound. Typically, the structure would be determined using techniques like X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

I was unable to find specific information on the chemical reactions involving this compound. The reactivity would likely depend on the functional groups present in the molecule.Physical And Chemical Properties Analysis

I was unable to find specific information on the physical and chemical properties of this compound. These properties would be determined by the structure and functional groups of the molecule.科学的研究の応用

Chemical Reactivity and Synthesis

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-phenylpropanamide exhibits unique reactivity due to its nucleophilic centers, which have been explored in the chemoselective synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines. This reactivity is crucial for developing synthetic pathways that yield complex molecular structures, with potential applications in pharmaceuticals and material science. The chemoselective reactions involving this compound and electrophiles like dihaloalkanes and aldehydes result in the formation of these cyclic structures, showcasing its utility in organic synthesis (Hajji et al., 2002).

Corrosion Inhibition

The compound's derivatives have been investigated for their effectiveness as corrosion inhibitors, particularly for protecting mild steel in acidic environments. Such applications are crucial in extending the lifespan of metal structures and components in various industries, including construction and manufacturing. The study of Schiff base compounds related to this compound has shown significant inhibition efficiencies, making them valuable in developing new corrosion-resistant materials and coatings (Leçe et al., 2008).

Green Chemistry

The compound's derivatives have been synthesized in environmentally friendly conditions using ionic liquids, highlighting the importance of green chemistry principles in chemical synthesis. This approach not only leads to high yields and operational simplicity but also minimizes environmental impact, making the process more sustainable. Such methodologies are increasingly important in the development of new chemicals and materials, aligning with global efforts to reduce pollution and waste in the chemical industry (Li et al., 2013).

Enzymatic Reactions and Metabolism

Understanding the N-demethylation of compounds structurally related to N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-phenylpropanamide provides insights into enzymatic reactions and metabolism processes in biological systems. Such studies are crucial in drug development, toxicology, and understanding the biochemical pathways involved in the metabolism of various substances (Abdel-Monem, 1975).

Safety And Hazards

I couldn’t find specific information on the safety and hazards of this compound. Typically, this information would be provided in a Material Safety Data Sheet (MSDS) for the compound.

将来の方向性

I couldn’t find specific information on the future directions for research on this compound. The future directions would likely depend on the current state of research and the potential applications of the compound.

特性

IUPAC Name |

N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c21-18(11-10-15-6-2-1-3-7-15)20-14-19(22)12-16-8-4-5-9-17(16)13-19/h1-9,22H,10-14H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKIWDILHKFEKTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC1(CNC(=O)CCC3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-phenylpropanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Butyl-4,7-dimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2428091.png)

![N-(furan-2-ylmethyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2428096.png)

![4-methyl-2-[(4-methylphenyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2428100.png)

![(Z)-S-(2-((3-allylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2428107.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methylbenzamide](/img/structure/B2428111.png)

![5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(methylsulfanyl)-1,3-thiazol-4(5H)-one](/img/structure/B2428112.png)

![2-chloro-N-{3-cyano-7,7-dimethyl-5-[2-(5-methylfuran-2-yl)ethenyl]-6,7-dihydro-1-benzothiophen-2-yl}acetamide](/img/structure/B2428113.png)